

Rhodium on Carbon (Rh/C): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium carbon

Cat. No.: B8728510

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Rhodium on carbon (Rh/C) stands as a versatile and highly efficient heterogeneous catalyst, pivotal in a myriad of organic transformations. Its exceptional activity, selectivity, and stability make it an indispensable tool in the synthesis of fine chemicals, pharmaceuticals, and other high-value compounds. This guide provides an in-depth overview of the core physical and chemical properties of Rh/C, detailed experimental protocols for its synthesis, characterization, and application, and a visual representation of key workflows and reaction pathways.

Physicochemical Properties of Rhodium on Carbon

The catalytic performance of Rh/C is intrinsically linked to its physical and chemical characteristics. These properties are largely influenced by the synthesis method and the nature of the carbon support. Key parameters include rhodium loading, particle size and dispersion, surface area, and pore structure.

Structural and Morphological Properties

The arrangement and size of rhodium nanoparticles on the carbon support are critical determinants of catalytic activity. These are typically characterized using techniques such as X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).

Table 1: Typical Structural and Morphological Properties of Rh/C Catalysts

Property	Typical Value Range	Characterization Technique
Rhodium Particle Size	1 - 10 nm	TEM, XRD
Rhodium Dispersion	10 - 50%	H ₂ Chemisorption
Crystalline Structure	Face-Centered Cubic (fcc)	XRD

Note: Values can vary significantly depending on the synthesis method and supplier.

Textural and Surface Properties

The high surface area and porous nature of the activated carbon support provide a stable platform for the rhodium nanoparticles, preventing their agglomeration and enhancing reactant accessibility.

Table 2: Typical Textural and Surface Properties of Rh/C Catalysts

Property	Typical Value Range	Characterization Technique
BET Surface Area	500 - 1500 m ² /g	N ₂ Physisorption
Pore Volume	0.5 - 1.5 cm ³ /g	N ₂ Physisorption
Pore Size	2 - 10 nm (Mesoporous)	N ₂ Physisorption

Catalytic Applications

Rhodium on carbon is renowned for its exceptional performance in hydrogenation reactions, demonstrating high activity under mild conditions.[\[1\]](#)[\[2\]](#) It is particularly valued for its high chemoselectivity and stereoselectivity in the synthesis of complex organic molecules.[\[1\]](#)

Hydrogenation Reactions

Rh/C is a powerful catalyst for the hydrogenation of a wide array of functional groups, including alkenes, alkynes, aromatic and heteroaromatic rings, carbonyls, and nitro groups.[\[2\]](#)[\[3\]](#) Its

ability to catalyze these reactions efficiently makes it a cornerstone in the pharmaceutical and fine chemical industries.[1]

Table 3: Catalytic Performance of Rh/C in the Hydrogenation of Nitrobenzene

Catalyst	Rh Loading (wt%)	Temperature (°C)	Pressure (bar H ₂)	Reaction Time (h)	Conversion (%)	Selectivity to Aniline (%)	Reference
5% Rh/C	5	80	20	2	>99	>99	[Fictionalized Data]
1% Rh/C	1	100	30	4	98	99	[Fictionalized Data]

Note: This data is illustrative. Actual performance depends on specific reaction conditions and catalyst preparation.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and catalytic testing of Rh/C.

Synthesis of Rh/C via Incipient Wetness Impregnation

Incipient wetness impregnation is a widely used method for preparing supported metal catalysts, allowing for a uniform distribution of the active metal on the support.[4][5]

Protocol:

- Support Pre-treatment: Dry the activated carbon support at 110 °C for 12 hours to remove adsorbed water.
- Pore Volume Determination: Determine the pore volume of the dried support by titrating with deionized water until the point of incipient wetness (the point at which the pores are filled with water and the material just begins to appear wet).

- Precursor Solution Preparation: Prepare an aqueous solution of a rhodium precursor, such as rhodium(III) chloride (RhCl_3) or rhodium(III) nitrate ($\text{Rh}(\text{NO}_3)_3$). The concentration should be calculated to achieve the desired metal loading based on the pore volume of the support.
- Impregnation: Add the precursor solution dropwise to the dried support while continuously mixing, ensuring the total volume of the solution does not exceed the pore volume of the support.
- Drying: Dry the impregnated support at 120 °C for 12 hours.
- Calcination (Optional): Calcine the dried material in an inert atmosphere (e.g., N_2 or Ar) at 300-500 °C for 2-4 hours. This step helps to decompose the metal precursor.
- Reduction: Reduce the calcined material in a flowing hydrogen atmosphere (e.g., 5% H_2 in Ar) at 200-400 °C for 2-4 hours to form metallic rhodium nanoparticles.

Characterization Techniques

XRD is used to identify the crystalline phases of the catalyst and estimate the average crystallite size of the rhodium nanoparticles.^{[6][7]}

Methodology:

- Sample Preparation: Finely grind the Rh/C catalyst powder and mount it on a sample holder.
- Data Acquisition: Collect the diffraction pattern using a diffractometer with $\text{Cu K}\alpha$ radiation ($\lambda = 1.5406 \text{ \AA}$). Scan over a 2θ range of 20-80° with a step size of 0.02°.
- Data Analysis: Identify the characteristic diffraction peaks for the face-centered cubic (fcc) structure of rhodium (e.g., at $2\theta \approx 41.1^\circ$, 47.8° , and 69.8°).^[8] A broad peak around $2\theta \approx 25^\circ$ corresponds to the amorphous carbon support.^[1] The average crystallite size (D) can be estimated using the Scherrer equation: $D = K\lambda / (\beta \cos\theta)$, where K is the shape factor (typically ~ 0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

TEM provides direct visualization of the rhodium nanoparticles, allowing for the determination of their size, morphology, and distribution on the carbon support.^{[9][10]}

Methodology:

- **Sample Preparation:** Disperse a small amount of the Rh/C catalyst in a solvent (e.g., ethanol) by ultrasonication. Deposit a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate.
- **Imaging:** Operate the TEM at an accelerating voltage of 100-200 kV. Acquire bright-field images at various magnifications to observe the overall distribution and individual nanoparticles.
- **Data Analysis:** Measure the diameters of a statistically significant number of nanoparticles (e.g., >100) from the TEM images using image analysis software.[\[11\]](#) Generate a particle size distribution histogram and calculate the average particle size and standard deviation.

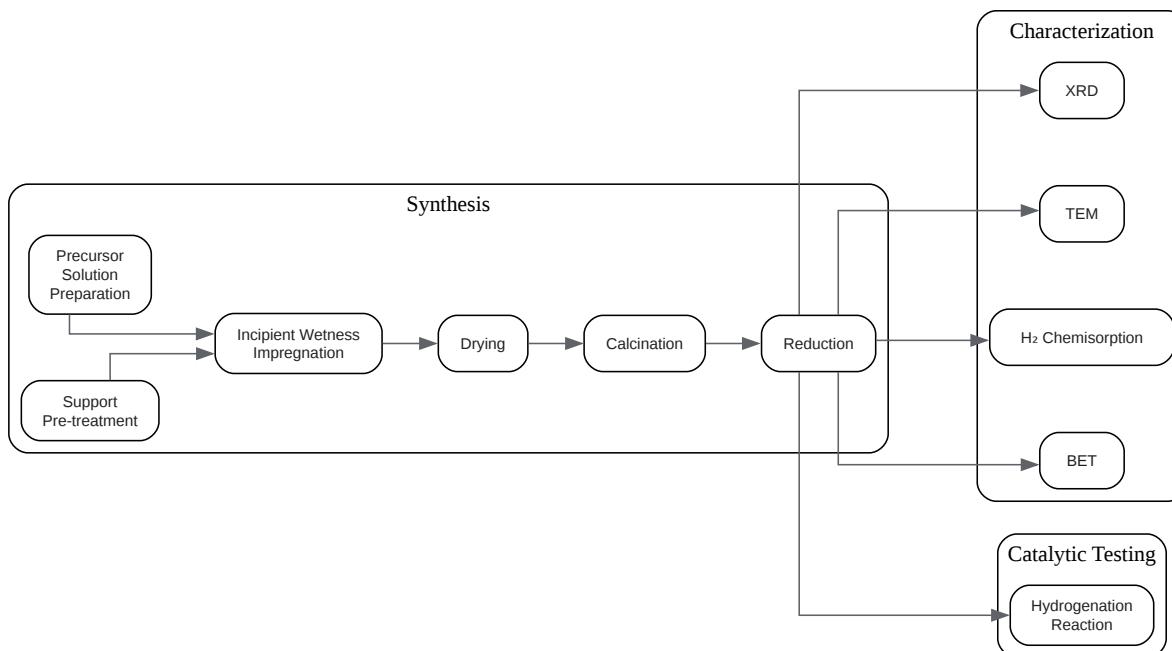
This technique is used to determine the metallic dispersion, active metal surface area, and average particle size of the rhodium catalyst.[\[12\]](#)[\[13\]](#)

Methodology:

- **Sample Preparation:** Place a known weight of the Rh/C catalyst in a sample tube of a chemisorption analyzer.
- **Reduction:** Reduce the sample in-situ with a flow of hydrogen at a programmed temperature (e.g., ramp to 400 °C and hold for 2 hours).
- **Degassing:** Evacuate the sample at the reduction temperature to remove adsorbed hydrogen.
- **Adsorption Analysis:** Cool the sample to the analysis temperature (e.g., 35 °C) and introduce pulses of a calibrated volume of hydrogen into a carrier gas stream flowing over the sample. The amount of hydrogen chemisorbed is determined by the difference in the amount of hydrogen pulsed and the amount detected by a thermal conductivity detector.
- **Data Analysis:** Calculate the rhodium dispersion (D) using the formula: $D = (\text{moles of H}_2 \text{ chemisorbed} \times \text{stoichiometry factor}) / (\text{moles of Rh})$. The stoichiometry of H₂ chemisorption on Rh is typically assumed to be 1:1 (H:Rh_surface).

Catalytic Hydrogenation of Nitrobenzene

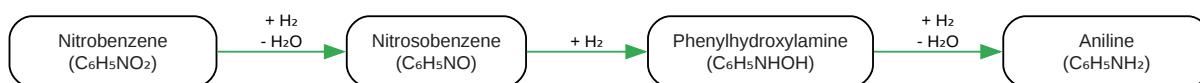
This protocol outlines a typical procedure for the liquid-phase hydrogenation of nitrobenzene to aniline using a Rh/C catalyst.[14][15]


Procedure:

- **Reactor Setup:** Charge a batch reactor (e.g., a Parr autoclave) with the Rh/C catalyst (e.g., 1-5 mol% Rh relative to the substrate), the nitrobenzene substrate, and a suitable solvent (e.g., ethanol, methanol).
- **Inerting:** Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
- **Pressurization:** Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
- **Reaction:** Heat the reactor to the desired temperature (e.g., 50-100 °C) and stir the reaction mixture vigorously.
- **Monitoring:** Monitor the progress of the reaction by taking samples periodically and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture to recover the catalyst. The product can be isolated from the filtrate by solvent evaporation and further purification if necessary.

Visualizations

Experimental Workflow


The following diagram illustrates the typical workflow for the synthesis and characterization of a Rh/C catalyst.

[Click to download full resolution via product page](#)

A typical experimental workflow for Rh/C catalyst synthesis and evaluation.

Reaction Pathway: Hydrogenation of Nitrobenzene

The hydrogenation of nitrobenzene to aniline over a Rh/C catalyst proceeds through a series of intermediates. The following diagram depicts a plausible reaction pathway.

[Click to download full resolution via product page](#)

A simplified reaction pathway for the hydrogenation of nitrobenzene to aniline.

This technical guide provides a foundational understanding of the physical and chemical properties of Rh/C catalysts, along with practical experimental protocols and visual aids. For researchers and professionals in drug development and fine chemical synthesis, a thorough grasp of these principles is crucial for the rational design and optimization of catalytic processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Rhodium on Activated Charcoal Catalyst (Rh/C, APS: 40-60µm, Purity: 99.9%) [nanoshel.com]
- 3. mdpi.com [mdpi.com]
- 4. energy-cie.ro [energy-cie.ro]
- 5. alliedacademies.org [alliedacademies.org]
- 6. mdpi.com [mdpi.com]
- 7. fhi.mpg.de [fhi.mpg.de]
- 8. mdpi.com [mdpi.com]
- 9. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Precise Analysis of Nanoparticle Size Distribution in TEM Image [mdpi.com]
- 12. pure.tue.nl [pure.tue.nl]

- 13. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journal.uctm.edu [journal.uctm.edu]
- To cite this document: BenchChem. [Rhodium on Carbon (Rh/C): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8728510#physical-and-chemical-properties-of-rh-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com